![molecular formula C20H18N2O4 B2847472 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 577786-96-0](/img/structure/B2847472.png)
2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a furan ring, and an indene-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
2-{1-[4-(4-fluorophenyl)piperazino]ethylidene}-1H-indene-1,3(2H)-dione: This compound features a fluorophenyl group instead of a furyl group, which may alter its biological activity and chemical reactivity.
Indole derivatives: Compounds containing the indole nucleus share some structural similarities and exhibit diverse biological activities.
Uniqueness
2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its combination of a piperazine ring, a furan ring, and an indene-dione structure. This unique combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.
Biological Activity
The compound 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic derivative of indane-1,3-dione, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, backed by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N2O3 with a molecular weight of approximately 286.33 g/mol. The structure features a piperazine ring and a furan-2-carbonyl moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of indane-1,3-dione exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study by Sahu et al. (2013) demonstrated that indanone derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of the furan moiety enhances its ability to disrupt microbial cell walls.
- Research Findings : A comparative study highlighted that indane derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis .
Anti-inflammatory Effects
Indanone derivatives have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines is a key mechanism through which these compounds exert their effects.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
- Cyclin-dependent Kinases (CDKs) : The inhibition of CDKs by indanone derivatives can lead to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : These compounds may modulate oxidative stress within cells, contributing to their cytotoxic effects on cancerous cells.
Properties
IUPAC Name |
2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(17-18(23)14-5-2-3-6-15(14)19(17)24)21-8-10-22(11-9-21)20(25)16-7-4-12-26-16/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSJNAOKHXGHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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